![molecular formula C43H56N6O7 B1664167 4-去乙酰鬼臼碱酰肼 CAS No. 55383-37-4](/img/structure/B1664167.png)
4-去乙酰鬼臼碱酰肼
描述
4-Desacetylvinblastine hydrazide is a derivative of the vinca alkaloid vinblastine, which is known for its antitumor properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives. It is part of the human exposome and has been identified in human blood .
科学研究应用
Selective Tumor Targeting
Recent studies have demonstrated that DAVBH can be effectively used in targeted therapies through the conjugation with ligands that bind specifically to cancer cell receptors. One notable approach involves the use of cholecystokinin 2 receptor (CCK2R) ligands to selectively deliver DAVBH to tumors expressing this receptor.
Key Findings:
- In Vitro and In Vivo Efficacy: The conjugate CRL-L1-DAVBH exhibited a significantly improved potency (IC50 of 29 nM) compared to the nontargeted version (IC50 > 50 μM) when tested on CCK2R-transfected cells. In xenograft mouse models, CRL-L1-DAVBH delayed tumor growth effectively without gross toxicity to the animals .
- Mechanism of Action: The cytotoxicity was confirmed to be receptor-mediated, as the targeted treatment resulted in a reduced ratio of cancer to stromal cells in excised tumors, indicating effective targeting .
Antibody-Drug Conjugates (ADCs)
DAVBH has also been explored as a component in antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the cytotoxicity of chemotherapeutic agents.
Case Study:
- KS1/4-DAVBH Conjugate: This ADC was designed to target tumor-associated antigens in various adenocarcinomas. Clinical studies showed that patients receiving KS1/4-DAVBH developed human anti-murine antibody (HAMA) responses, which limited the efficacy of repeated doses but indicated a robust immune response against the conjugate . The conjugate demonstrated potent antineoplastic activity against experimental tumors in nude mice, highlighting its potential for targeted therapy despite immunogenic challenges .
Drug Delivery Systems
The development of novel drug delivery systems incorporating DAVBH aims to enhance therapeutic efficacy while reducing off-target effects.
Innovative Approaches:
- Folate Receptor Targeting: A modified folate–DAVBH conjugate has been investigated for its ability to target folate receptor alpha-positive tumors. Initial clinical trials indicated promising safety and efficacy profiles, suggesting that this approach could improve diagnostic imaging and therapeutic outcomes in cancers such as ovarian cancer .
- Linker Modifications: Research into different linker technologies for ADCs involving DAVBH aims to optimize pharmacokinetics and improve stability in circulation, which is crucial for maintaining therapeutic levels at tumor sites while minimizing systemic exposure .
作用机制
Target of Action
4-Desacetylvinblastine hydrazide is a cytotoxic vinca alkaloid . It is often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent . The primary targets of this compound are tumor-associated antigens in a variety of adenocarcinomas .
Mode of Action
The traditional mechanism of action of 4-Desacetylvinblastine hydrazide, as an antibody-drug conjugate (ADC), is internalization into the cytosol of tumor cells . A non-internalizing mechanism of action is also possible in case that target antigen has a nature of poor internalization rate . In this situation, linker cleavage and payload release are designed to occur in the extracellular tumor environment .
Biochemical Pathways
It’s known that adcs can cause plenty of degradation depending on endocytosis . For example, the enzyme in liver cells is responsible for elimination of the antibody part; the glutathione concentrated in endothelium cells are responsible for degradation of disulfide linkers which cause small molecular drug releasing early .
Pharmacokinetics
To avoid early degradation through oral administration, 4-Desacetylvinblastine hydrazide, as an ADC, is generally administrated intravenously . Once given intravenously, ADC will firstly be carried to tissues with aplenty blood flow, like liver, and its distribution volume is about 50 mL/kg around this time . During continuous in vivo circulating, ADC is gradually distributed into other tissues and makes ADC concentration decreased in blood, and at this time the distribution volume is about 150–200 mL/kg . The whole body distribution leads to some extent of non-specific degradation and therefore the early releasing payload might cause toxic effect .
Result of Action
The result of action of 4-Desacetylvinblastine hydrazide is the selective delivery of the cytotoxic drug to tumor cells, leading to their death . This is achieved by attaching the drug to tumor-seeking antibodies, ensuring that target cells are killed and non-target cells are spared .
Action Environment
The action environment of 4-Desacetylvinblastine hydrazide can influence its action, efficacy, and stability. For instance, cells possessing metabolic enzymes can take in ADC in human blood via endocytosis and distribute it to such tissue, causing plenty of ADC degradation . Moreover, environmental factors such as the presence of enzymes in liver cells and glutathione in endothelium cells can lead to early release of the small molecular drug .
生化分析
Biochemical Properties
4-Desacetylvinblastine hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for the formation of the mitotic spindle during cell division . By binding to tubulin, 4-Desacetylvinblastine hydrazide disrupts the polymerization process, leading to cell cycle arrest and apoptosis. Additionally, it exhibits antitumor activity against folate receptor-positive tumors, making it a potent agent in cancer therapy .
Cellular Effects
The effects of 4-Desacetylvinblastine hydrazide on various cell types and cellular processes are profound. This compound disrupts tumor vessels by promoting the internalization of vascular endothelial cadherin (VE-cadherin) and inhibiting its recycling to the cell membrane . This increases endothelial cell permeability and ultimately results in vascular disruption. Furthermore, 4-Desacetylvinblastine hydrazide inhibits microtubule polymerization, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Desacetylvinblastine hydrazide exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle . This leads to cell cycle arrest in the G2/M phase and induces apoptosis. Additionally, 4-Desacetylvinblastine hydrazide promotes the internalization of VE-cadherin and inhibits its recycling, increasing endothelial cell permeability and disrupting tumor vasculature .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Desacetylvinblastine hydrazide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Desacetylvinblastine hydrazide remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruption of cellular processes and prolonged antitumor activity.
Dosage Effects in Animal Models
The effects of 4-Desacetylvinblastine hydrazide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Desacetylvinblastine hydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . The compound’s metabolic flux and the levels of its metabolites can influence its efficacy and toxicity. Understanding these pathways is essential for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 4-Desacetylvinblastine hydrazide within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a significant concentration in tissues with high blood flow, such as the liver . Its localization and accumulation in specific tissues can affect its therapeutic efficacy and toxicity.
Subcellular Localization
4-Desacetylvinblastine hydrazide’s subcellular localization plays a crucial role in its activity and function. The compound is internalized into cells and localized in acidic lysosomal compartments, where it exerts its cytotoxic effects . This targeting is facilitated by specific signals and post-translational modifications that direct the compound to these compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desacetylvinblastine hydrazide involves the direct coupling of the cytotoxic vinca alkaloid 4-desacetylvinblastine-3-carbohydrazide to various murine monoclonal antibodies directed against human solid tumors. This is achieved through periodate oxidation of carbohydrate residues on the antibodies, followed by reaction with 4-Desacetylvinblastine hydrazide in aqueous acid. The conjugation ratios are typically 4-6 vincas per antibody, and the reaction conditions are highly dependent on the concentration and exposure time to the oxidant .
Industrial Production Methods
Industrial production methods for 4-Desacetylvinblastine hydrazide are not extensively documented. the preparation methods used in research settings can be scaled up for industrial production, ensuring high yield and maintaining the compound’s efficacy and safety.
化学反应分析
Types of Reactions
4-Desacetylvinblastine hydrazide undergoes various chemical reactions, including:
Oxidation: Periodate oxidation is used in its synthesis.
Substitution: The compound can be conjugated to antibodies through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Periodate is commonly used for oxidation.
Acidic Conditions: Aqueous acid is used during the conjugation process.
Major Products Formed
The major products formed from these reactions are antibody-4-Desacetylvinblastine hydrazide conjugates, which exhibit potent antitumor activity .
相似化合物的比较
Similar Compounds
Vinblastine: The parent compound, known for its antitumor properties.
Vincristine: Another vinca alkaloid with similar mechanisms of action.
Vindesine: A derivative of vinblastine with antitumor activity.
Uniqueness
4-Desacetylvinblastine hydrazide is unique due to its specific use in antibody-drug conjugates, which allows for targeted delivery of the cytotoxic agent to tumor cells, minimizing damage to healthy cells .
生物活性
4-Desacetylvinblastine hydrazide (DAVBH) is a derivative of vinblastine, a well-known anti-cancer agent. This compound has gained attention for its potential in targeted cancer therapies, particularly due to its ability to selectively target tumor cells while minimizing toxicity to normal tissues. This article reviews the biological activity of DAVBH, highlighting its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.
DAVBH functions primarily as a microtubule inhibitor, disrupting the normal function of microtubules in cancer cells. Microtubules are essential for various cellular processes, including mitosis. By inhibiting microtubule dynamics, DAVBH induces cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Cytotoxicity : In vitro studies have demonstrated that DAVBH exhibits potent cytotoxic effects against various cancer cell lines. The compound shows an IC50 value of approximately 9 nM when tested on CCK2R-transfected HEK 293 cells, indicating strong anti-tumor activity .
- Targeted Delivery : When conjugated to specific ligands such as the CCK2R ligand, DAVBH's cytotoxicity is enhanced, achieving an IC50 of 29 nM for the targeted conjugate compared to over 50 μM for non-targeted forms . This highlights the importance of receptor-mediated targeting in improving therapeutic efficacy.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential and safety profile of DAVBH. In studies involving xenograft mouse models:
- Tumor Growth Inhibition : Mice treated with CRL-L1-DAVBH exhibited delayed tumor growth without significant weight loss or toxicity, suggesting that the drug can effectively target tumors while preserving normal tissue integrity .
- Safety Profile : The absence of gross toxicity in treated mice indicates that DAVBH may be a safer alternative compared to traditional chemotherapeutics that often cause severe side effects .
Comparative Efficacy
A comparative analysis of DAVBH with other microtubule inhibitors reveals its unique advantages:
Compound | IC50 (nM) | Targeted Delivery | Notes |
---|---|---|---|
DAVBH | 9 | Yes | High specificity for CCK2R-expressing cells |
Tubulysin B Hydrazide | 2.7 | Yes | More potent but less selective |
Non-targeted L1-DAVBH | >50 | No | Significantly reduced potency |
Case Studies and Clinical Implications
Recent studies have explored the clinical implications of using DAVBH in targeted therapies:
- Clinical Trials : Early-phase clinical trials are being conducted to assess the efficacy of folate-targeted drug conjugates incorporating DAVBH, with promising preliminary results indicating improved patient responses in specific cancer types .
- Combination Therapies : Research suggests that combining DAVBH with other therapeutic agents may enhance overall treatment efficacy and reduce resistance observed with monotherapies .
属性
IUPAC Name |
methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGGNQLPSVURC-ZVTSDNJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970723 | |
Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55383-37-4 | |
Record name | Desacetylvinblastine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55383-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desacetylvinblastine hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESACETYLVINBLASTINE HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。